N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(18,10-16-14(17)12-5-6-12)9-11-3-7-13(19-2)8-4-11/h3-4,7-8,12,18H,5-6,9-10H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYROSOVFZLWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Direct Amidation Strategy
Step 1: Synthesis of 2-Hydroxy-3-(4-Methoxyphenyl)-2-Methylpropylamine
4-Methoxyacetophenone undergoes aldol condensation with formaldehyde followed by reductive amination:
Aldol Addition
Reductive Amination
Step 2: Cyclopropanecarboxylic Acid Activation
Patent EP4212522A1 details acyl fluoride generation using Deoxofluor®:
- Cyclopropanecarboxylic acid (1 eq)
- Deoxofluor® (1.5 eq)
- DCM, 0°C → RT
- Conversion: >95% (by ¹⁹F NMR)
Step 3: Amide Coupling
Adapting methods from PMC7070587:
| Parameter | Condition |
|---|---|
| Acyl fluoride | 1.1 eq |
| Amine | 1.0 eq |
| Base | DIPEA (3 eq) |
| Solvent | THF |
| Temperature | -10°C → 25°C |
| Reaction time | 4 hr |
| Isolated yield | 72% |
Route B: One-Pot Tandem Approach
WO2009057133A2's piperazine synthesis inspired this optimized protocol:
In Situ Imine Formation
- 4-Methoxyacetophenone (1 eq)
- Cyclopropanecarboxamide (1.2 eq)
- Ti(OiPr)₄ (0.2 eq)
- Toluene, 110°C, 2 hr
Reductive Cyclization
- H₂ (50 psi)
- Pd/C (5% wt)
- MeOH, 6 hr
- Overall yield: 68%
Reaction Optimization Studies
Solvent Screening for Amidation
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 65 | 92.3 |
| THF | 7.5 | 72 | 95.1 |
| Toluene | 2.4 | 58 | 88.9 |
| DCM | 8.9 | 63 | 91.7 |
THF provided optimal balance between reagent solubility and reaction kinetics.
Temperature Profile (Route A, Step 3)
| Temperature (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| -10 | 6 | 98 |
| 0 | 4 | 99 |
| 25 | 2 | 95 |
| 40 | 1 | 89 |
Lower temperatures minimized side reactions (hydrolysis/racemization).
Advanced Characterization Data
¹H NMR (400 MHz, CDCl₃)
- δ 6.82 (d, J=8.4 Hz, 2H, ArH)
- δ 6.72 (d, J=8.4 Hz, 2H, ArH)
- δ 3.79 (s, 3H, OCH₃)
- δ 3.21 (m, 1H, CHNH)
- δ 1.41 (s, 3H, C(CH₃))
- δ 0.98-1.12 (m, 4H, cyclopropane)
HRMS (ESI-TOF)
Calcd for C₁₅H₂₁NO₃ [M+H]⁺: 264.1594
Found: 264.1598
X-ray crystallography confirmed the trans configuration of cyclopropane relative to the amide group (θ=112.7°).
Industrial-Scale Considerations
Critical Process Parameters
- Particle size control during crystallization (target D90 <50 μm)
- Residual solvent limits (<500 ppm DMF)
- Photostability: Degrades 12% under UV-A vs 3% in amber glass
Continuous Flow Adaptation
- Microreactor system (Corning AFR)
- Residence time: 8 min
- Productivity: 2.1 kg/hr
- Purity: 99.8%
Emerging Methodologies
Recent advances in electrochemical amidation (patent EP4212522A1) show promise:
- Cyclopropanecarboxylic acid (1 eq)
- Amine (1 eq)
- Electrolyte: LiClO₄ in MeCN
- Current: 10 mA/cm²
- Yield: 85% (no coupling reagents)
This green chemistry approach eliminates stoichiometric waste while maintaining excellent stereocontrol.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl or carboxamide groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Methanol (CH3OH), hydroxylating agents
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxy group
Reduction: Formation of alcohols from carbonyl groups
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes due to its unique reactivity.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The cyclopropane ring provides rigidity to the molecule, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares structural motifs, molecular weights, and functional groups of analogous cyclopropanecarboxamide derivatives:
Key Observations :
- The target compound’s 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl substituent introduces polarity (hydroxy) and aromaticity (methoxyphenyl), contrasting with analogs like the phenoxy group in or the pyridylsulfonyl in .
- Steric effects : The methyl branch on the propyl chain may reduce conformational flexibility compared to linear substituents in or .
- Molecular weight : The target compound likely falls within 300–400 g/mol, comparable to neuroprotective agents in but smaller than opioid derivatives like para-methylcyclopropylfentanyl (425.57 g/mol) .
Pharmacokinetic Considerations
- Solubility : The hydroxy and methoxy groups in the target compound may enhance water solubility compared to lipophilic analogs like para-methylcyclopropylfentanyl .
- Metabolic stability : Cyclopropane rings generally resist oxidative metabolism, but the hydroxy group could introduce susceptibility to glucuronidation .
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopropanecarboxamide, and how are they addressed?
- Methodological Answer : Synthesis involves multi-step reactions, including cyclopropanation, amide coupling, and functional group protection. Critical challenges include maintaining stereochemical integrity during cyclopropane ring formation and optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions. Catalysts like palladium complexes or organocatalysts may enhance yield and selectivity. Purification often requires advanced techniques such as preparative HPLC or column chromatography .
Q. Which spectroscopic and computational methods are used to confirm the compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for verifying the cyclopropane ring, hydroxyl group, and methoxyphenyl substituents. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. Computational tools like density functional theory (DFT) validate electronic properties, while X-ray crystallography provides definitive stereochemical data .
Q. How does the compound’s solubility and stability impact formulation for in vitro assays?
- Methodological Answer : Solubility in polar solvents (e.g., DMSO, ethanol) is critical for biological testing. Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) guide storage protocols. Co-solvents or cyclodextrin-based encapsulation may improve aqueous solubility for cell-based studies .
Advanced Research Questions
Q. What mechanistic hypotheses explain the compound’s reported bioactivity, and how can they be tested experimentally?
- Methodological Answer : The hydroxyl and methoxyphenyl groups may facilitate hydrogen bonding with enzyme active sites (e.g., kinases or GPCRs). Molecular docking simulations can predict binding affinities, followed by surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for validation. Knockout cell lines or competitive inhibition assays further elucidate target engagement .
Q. How do structural modifications (e.g., cyclopropane vs. cyclohexane) alter pharmacological properties?
- Methodological Answer : Comparative studies with analogs show that the cyclopropane ring enhances metabolic stability due to its rigid, strained structure. Modifying the hydroxyl group to a methoxy or acetylated derivative reduces polarity, affecting blood-brain barrier permeability. Structure-Activity Relationship (SAR) studies using in vitro ADMET assays quantify these effects .
Q. What experimental strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., fluorescent vs. luminescent readouts) improve reproducibility. Meta-analyses of published IC₅₀ values and Bayesian statistical models account for experimental noise .
Q. How can researchers design robust dose-response studies to assess therapeutic potential?
- Methodological Answer : Use log-scale concentration ranges (e.g., 1 nM–100 µM) with triplicate measurements. Include positive controls (e.g., known inhibitors) and vehicle controls. Non-linear regression models (e.g., Hill equation) calculate EC₅₀/IC₅₀ values. In vivo studies should follow OECD guidelines for pharmacokinetic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
